molecular formula C11H9ClN2OS B7576034 2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide

2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide

Cat. No.: B7576034
M. Wt: 252.72 g/mol
InChI Key: ABJZRJVJEHRFHJ-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-(1,3-thiazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it may interfere with cell division or induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
  • 2,4-Disubstituted thiazoles

Uniqueness

2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both chlorine and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-10(15)14-9-3-1-2-8(6-9)11-13-4-5-16-11/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJZRJVJEHRFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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